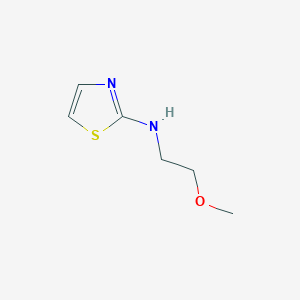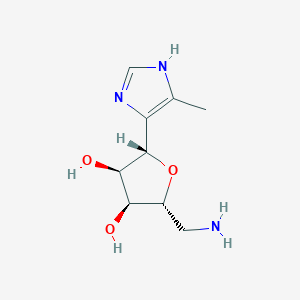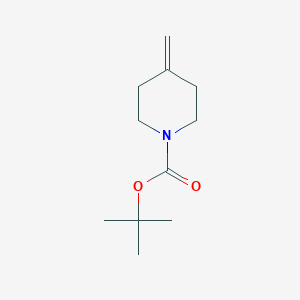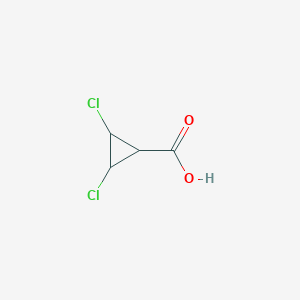
2,3-Dichlorocyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichlorocyclopropane-1-carboxylic acid (DCPA) is a cyclopropane herbicide that is widely used in agriculture to control weed growth. It is a highly effective herbicide due to its unique mechanism of action. DCPA is a non-selective herbicide that can control a wide range of weeds, including grasses and broadleaf weeds.
Mécanisme D'action
2,3-Dichlorocyclopropane-1-carboxylic acid inhibits the growth of plants by interfering with the biosynthesis of gibberellins, which are plant hormones that regulate cell elongation and division. 2,3-Dichlorocyclopropane-1-carboxylic acid inhibits the activity of an enzyme called ent-kaurene synthase, which is involved in the biosynthesis of gibberellins. This results in the stunted growth and eventual death of the plant.
Biochemical and Physiological Effects:
2,3-Dichlorocyclopropane-1-carboxylic acid has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can have some effects on the environment, such as reducing the microbial activity in soil. 2,3-Dichlorocyclopropane-1-carboxylic acid has also been shown to have some phytotoxic effects on crops, particularly under certain environmental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Dichlorocyclopropane-1-carboxylic acid is a widely used herbicide in agriculture, and its mechanism of action has been extensively studied. This makes it a valuable tool for studying plant growth and development. However, 2,3-Dichlorocyclopropane-1-carboxylic acid can be difficult to work with in the laboratory due to its low solubility in water and other solvents. This can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Dichlorocyclopropane-1-carboxylic acid. One area of interest is the development of new formulations and delivery methods that can improve the efficacy and safety of 2,3-Dichlorocyclopropane-1-carboxylic acid. Another area of interest is the study of the environmental fate and transport of 2,3-Dichlorocyclopropane-1-carboxylic acid, particularly in soil and water systems. Finally, there is a need for further research on the potential effects of 2,3-Dichlorocyclopropane-1-carboxylic acid on non-target organisms and ecosystems.
Méthodes De Synthèse
2,3-Dichlorocyclopropane-1-carboxylic acid can be synthesized through a multistep process that involves the reaction of cyclopropane with chlorine gas and sodium hydroxide. The resulting product is then treated with chloroacetic acid to form 2,3-Dichlorocyclopropane-1-carboxylic acid. The synthesis process has been optimized to improve the yield and purity of the final product.
Applications De Recherche Scientifique
2,3-Dichlorocyclopropane-1-carboxylic acid has been extensively studied for its herbicidal properties. It has been used in field trials to control weed growth in various crops, including corn, soybeans, and potatoes. 2,3-Dichlorocyclopropane-1-carboxylic acid has also been used as a model compound to study the metabolism and fate of cyclopropane herbicides in plants and the environment.
Propriétés
Numéro CAS |
187250-64-2 |
|---|---|
Nom du produit |
2,3-Dichlorocyclopropane-1-carboxylic acid |
Formule moléculaire |
C4H4Cl2O2 |
Poids moléculaire |
154.98 g/mol |
Nom IUPAC |
2,3-dichlorocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-1(3(2)6)4(7)8/h1-3H,(H,7,8) |
Clé InChI |
MMGQAVZPAXQJMF-UHFFFAOYSA-N |
SMILES |
C1(C(C1Cl)Cl)C(=O)O |
SMILES canonique |
C1(C(C1Cl)Cl)C(=O)O |
Synonymes |
Cyclopropanecarboxylic acid, 2,3-dichloro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






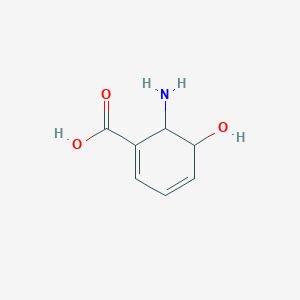
![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)
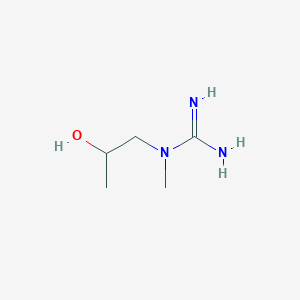


![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
